Cas no 64431-70-5 (Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester)
Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester Chemical and Physical Properties
Names and Identifiers
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- Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester
- 3,7-dimethyloct-6-enyl 5-oxopyrrolidine-2-carboxylate
- PROLINE,5-OXO,3,7-DIMETHYL-6-OCTENYL
- 3,7-dimethyloct-6-en-1-yl 5-oxoprolinate
- 3,7-Dimethyloct-6-enyl 5-oxo-DL-prolinate
- EINECS 264-895-1
- 64431-70-5
- IPCMWVOBEOLDAO-UHFFFAOYSA-N
- DB-228483
- 3,7-Dimethyl-6-octenyl-5-oxo-proline
- 3,7-dimethyloct-6-en-1-yl5-oxopyrrolidine-2-carboxylate
- DTXSID60983002
- 3,7-dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate
- 3,7-Dimethyloct-6-en-1-yl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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- Inchi: 1S/C15H25NO3/c1-11(2)5-4-6-12(3)9-10-19-15(18)13-7-8-14(17)16-13/h5,12-13H,4,6-10H2,1-3H3,(H,16,17)
- InChI Key: IPCMWVOBEOLDAO-UHFFFAOYSA-N
- SMILES: O(C(C1CCC(N1)=O)=O)CCC(C)CC/C=C(\C)/C
Computed Properties
- Exact Mass: 267.18355
- Monoisotopic Mass: 267.183444
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 3.2
Experimental Properties
- Density: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 428°C at 760 mmHg
- Flash Point: 212.6°C
- Refractive Index: 1.481
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 55.4
Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198747-1g |
3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate |
64431-70-5 | 95% | 1g |
$617 | 2021-06-09 | |
| Alichem | A109005034-1g |
3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate |
64431-70-5 | 95% | 1g |
$695.00 | 2023-09-01 | |
| Chemenu | CM198747-1g |
3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate |
64431-70-5 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739832-1g |
3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate |
64431-70-5 | 98% | 1g |
¥6048.00 | 2024-05-05 |
Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester
Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester (CAS No. 64431-70-5): A Comprehensive Overview
Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester, identified by its CAS number 64431-70-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, with its unique structural features, exhibits a range of potential applications in various scientific domains. Understanding its chemical properties, synthesis methods, and emerging applications is crucial for researchers and professionals in the industry.
The molecular structure of Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester consists of an octenyl chain attached to a proline backbone, which is further modified by the presence of a 5-oxo group and methyl substituents at the 3 and 7 positions. This configuration imparts distinct reactivity and functionality to the molecule, making it a valuable candidate for synthetic chemistry and biochemical studies.
In recent years, the compound has been studied for its potential role in drug development and bioactive molecule synthesis. Its unique structural motifs have been explored in the design of novel therapeutic agents that target specific biological pathways. For instance, the presence of the 5-oxo group suggests possible interactions with enzymes that are sensitive to oxygenated heterocycles, which are known for their pharmacological activity.
One of the most intriguing aspects of Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester is its potential application in the synthesis of complex natural products. Researchers have leveraged its structural framework to develop novel synthetic strategies that mimic enzymatic processes. This approach has not only advanced our understanding of biosynthetic pathways but also provided new tools for the efficient production of bioactive compounds.
The compound's reactivity also makes it a useful intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of a diverse array of derivatives with tailored properties. These derivatives can then be used in further research to explore new applications in materials science, agrochemicals, and other industrial sectors.
Recent studies have highlighted the compound's role in developing novel biomaterials. The incorporation of Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester into polymer matrices has shown promising results in enhancing material properties such as biodegradability and mechanical strength. This has opened up new avenues for creating sustainable and high-performance materials.
In addition to its synthetic utility, the compound has been investigated for its biological activities. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and pathogens, making it a potential candidate for developing new antimicrobial agents. The precise mechanisms underlying these effects are still under investigation but preliminary findings are encouraging.
The synthesis of Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve the scalability of production but also enhance the overall quality of the final product.
The compound's stability under various conditions is another critical factor that influences its practical applications. Studies have shown that it maintains its structural integrity under moderate temperatures and pH conditions but may degrade under extreme conditions such as high heat or strong acids/bases. Understanding these stability profiles is essential for determining optimal storage and handling protocols.
The future prospects of Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester are vast and multifaceted. Ongoing research aims to uncover new applications in drug discovery, material science, and environmental chemistry. As our understanding of its properties continues to grow so does its potential impact on various scientific fields.
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